molecular formula C16H13N5O3 B2454555 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-phenyl-2H-tetrazole-5-carboxamide CAS No. 1396783-78-0

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-phenyl-2H-tetrazole-5-carboxamide

Cat. No.: B2454555
CAS No.: 1396783-78-0
M. Wt: 323.312
InChI Key: ZUUADOULCLBCJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-phenyl-2H-tetrazole-5-carboxamide (CAS 1396783-78-0) is a chemical compound with the molecular formula C16H13N5O3 and a molecular weight of 323.31 g/mol . This synthetic small molecule features a benzodioxole ring system linked via a methylene group to a tetrazole carboxamide core. Compounds containing the benzodioxole and tetrazole motifs are of significant interest in medicinal chemistry and drug discovery research. The tetrazole ring, a bioisostere for a carboxylic acid or other heterocycles, is a common pharmacophore in the design of bioactive molecules . Similarly, the benzo[d][1,3]dioxole structure is a privileged scaffold found in compounds with a wide range of biological activities. This combination of structural features makes this chemical a valuable intermediate for researchers employing multicomponent assembly processes and cyclization strategies to generate diverse libraries of heterocyclic compounds for high-throughput screening . It is suitable for investigations in synthetic methodology development, as a building block in the construction of more complex molecular architectures, and for exploring structure-activity relationships. The specific mechanism of action and research applications for this compound are not predefined and must be empirically determined by the researcher. This product is supplied for laboratory research purposes only and is strictly labeled as "For Research Use Only." It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-phenyltetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5O3/c22-16(15-18-20-21(19-15)12-4-2-1-3-5-12)17-9-11-6-7-13-14(8-11)24-10-23-13/h1-8H,9-10H2,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUUADOULCLBCJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=NN(N=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-phenyl-2H-tetrazole-5-carboxamide typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxole derivative. This is followed by the introduction of the phenyl group and the formation of the tetrazole ring. Common reagents used in these reactions include benzo[d][1,3]dioxole carbaldehyde, phenylhydrazine, and sodium azide. The reactions are often carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-phenyl-2H-tetrazole-5-carboxamide undergoes several types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the tetrazole ring or other functional groups.

    Substitution: This reaction can replace specific atoms or groups within the molecule with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of products depending on the nucleophile used.

Scientific Research Applications

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-phenyl-2H-tetrazole-5-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-phenyl-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methylaniline
  • N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines

Uniqueness

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-phenyl-2H-tetrazole-5-carboxamide is unique due to its combination of a benzo[d][1,3]dioxole moiety, a phenyl group, and a tetrazole ring. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds. For example, its tetrazole ring may confer enhanced stability and reactivity compared to other heterocyclic compounds.

Biological Activity

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-phenyl-2H-tetrazole-5-carboxamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a comprehensive overview of the compound's biological activity, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound features a unique structure that combines a benzo[d][1,3]dioxole moiety with a tetrazole ring, which is known for its diverse biological activities. The presence of these functional groups is believed to contribute to the compound's pharmacological properties.

Anticancer Activity

Research has demonstrated that derivatives of compounds containing the benzo[d][1,3]dioxole structure exhibit significant anticancer activity. For instance, studies on similar compounds have shown promising results against various cancer cell lines:

CompoundIC50 (µM)Cancer Cell Line
1,1'-(1,4-phenylene)bis(3-(benzo[d][1,3]dioxol-5-yl)thiourea)2.38HepG2
1.54HCT116
4.52MCF7
Doxorubicin (standard)7.46HepG2
8.29HCT116
4.56MCF7

In this context, the compound's mechanism of action appears to involve the inhibition of epidermal growth factor receptor (EGFR) signaling pathways and the induction of apoptosis through modulation of mitochondrial proteins such as Bax and Bcl-2 .

Antimicrobial Activity

The antimicrobial potential of compounds related to this compound has also been explored. For example, benzotriazole derivatives have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria:

Compound TypeTarget BacteriaMIC (µg/mL)
Benzotriazole DerivativesStaphylococcus aureus (MRSA)12.5–25
Benzotriazole DerivativesEscherichia coliVariable

These findings indicate that modifications in the structure can lead to enhanced antimicrobial properties, making these compounds candidates for further development in treating infections .

Case Studies

Several case studies have been conducted to evaluate the biological effects of similar compounds:

  • Anticancer Mechanisms : In one study, compounds derived from benzo[d][1,3]dioxole were assessed for their ability to induce apoptosis in cancer cells. The results indicated that these compounds could significantly reduce cell viability while sparing normal cells .
  • Antimicrobial Efficacy : Another study highlighted the effectiveness of a related compound against Pseudomonas aeruginosa, demonstrating a dose-dependent response that suggests potential for therapeutic applications in treating resistant bacterial strains .

Q & A

Q. What are the key synthetic routes for N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-phenyl-2H-tetrazole-5-carboxamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step organic reactions. A common approach includes:

  • Step 1 : Formation of the tetrazole ring via [2+3] cycloaddition between nitriles and sodium azide under reflux in polar aprotic solvents (e.g., DMF) .
  • Step 2 : Coupling the tetrazole intermediate with a benzo[d][1,3]dioxol-5-ylmethylamine derivative using carbodiimide-based coupling reagents (e.g., EDCI) in dichloromethane at 0–25°C .
  • Optimization : Catalysts like triethylamine improve yields by neutralizing HCl byproducts. Solvent choice (e.g., DMF vs. THF) and temperature gradients (0°C to room temperature) are critical for minimizing side reactions .

Q. What spectroscopic techniques are used to characterize this compound, and how are structural ambiguities resolved?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of aromatic protons (δ 6.8–7.5 ppm) and the tetrazole ring (δ 8.2–8.9 ppm) .
  • Infrared Spectroscopy (IR) : Peaks at ~1680 cm⁻¹ (amide C=O) and ~1250 cm⁻¹ (C-O-C from benzo[d][1,3]dioxole) validate functional groups .
  • Mass Spectrometry (MS) : High-resolution ESI-MS determines molecular weight (e.g., [M+H]+ m/z 378.12) and fragmentation patterns to rule out impurities .

Q. What in vitro assays are recommended for initial biological screening of this compound?

  • Anticancer Activity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 µM, with IC₅₀ calculations using nonlinear regression .
  • Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases, with controls for false positives (e.g., ATP-competitive inhibitors) .
  • Cytotoxicity : Parallel testing on non-cancerous cell lines (e.g., HEK293) to assess selectivity .

Advanced Research Questions

Q. How can contradictory data on the compound’s bioactivity across studies be systematically addressed?

  • Comparative Assays : Replicate studies under standardized conditions (e.g., identical cell lines, serum concentrations, and incubation times) to isolate variables .
  • Structural Analysis : Use X-ray crystallography or DFT calculations to confirm conformational stability, as minor structural variations (e.g., tautomerism in the tetrazole ring) may explain discrepancies .
  • Meta-Analysis : Pool data from multiple studies (e.g., IC₅₀ values) and apply statistical tools (ANOVA, Cohen’s d) to identify outliers or trends .

Q. What strategies are effective for improving the compound’s metabolic stability without compromising potency?

  • Prodrug Design : Introduce hydrolyzable groups (e.g., esters) at the amide nitrogen to enhance solubility and delay hepatic clearance .
  • Isotere Replacement : Substitute the tetrazole ring with a carboxylate bioisostere (e.g., sulfonamide) to reduce susceptibility to cytochrome P450 oxidation .
  • In Silico Modeling : Use molecular dynamics simulations (e.g., Schrödinger Suite) to predict metabolic hotspots and guide synthetic modifications .

Q. How can the mechanism of action be elucidated for this compound in cancer models?

  • Molecular Docking : Screen against protein databases (PDB) to identify potential targets (e.g., Bcl-2 or EGFR kinases) using AutoDock Vina .
  • RNA Sequencing : Treat cancer cells with the compound and analyze differential gene expression via RNA-seq to map affected pathways (e.g., apoptosis or cell cycle regulators) .
  • Kinase Profiling : Use competitive binding assays (e.g., KINOMEscan) to quantify inhibition across 468 kinases and identify primary targets .

Q. What methodologies are suitable for resolving low yields in the final coupling step of synthesis?

  • Reagent Optimization : Replace EDCI with HATU or T3P to enhance coupling efficiency in sterically hindered environments .
  • Solvent Screening : Test alternatives like acetonitrile or DCE, which may improve solubility of intermediates .
  • Microwave-Assisted Synthesis : Apply microwave irradiation (100°C, 30 min) to accelerate reaction kinetics and reduce byproduct formation .

Q. How can in vivo pharmacokinetic parameters be predicted from in vitro data for this compound?

  • Caco-2 Permeability Assays : Measure apical-to-basolateral transport to estimate intestinal absorption .
  • Microsomal Stability Tests : Incubate with liver microsomes to calculate hepatic extraction ratio (EH) and predict clearance rates .
  • Physiologically Based Pharmacokinetic (PBPK) Modeling : Input in vitro data (e.g., logP, plasma protein binding) into software like GastroPlus to simulate AUC and Cₘₐₓ .

Methodological Notes for Data Interpretation

  • Statistical Validation : Use a minimum of n=3 replicates for assays, with p-values adjusted for multiple comparisons (e.g., Benjamini-Hochberg correction) .
  • Structural Confirmation : Always cross-validate NMR and MS data with computational tools (e.g., ACD/Labs) to resolve ambiguous peaks .
  • Bioactivity Reporting : Include negative controls (e.g., DMSO vehicle) and report IC₅₀ values with 95% confidence intervals to ensure reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.